1-Bromo-6-chloro-2,3-dihydro-1H-indene
CAS No.: 939793-57-4
Cat. No.: VC2904029
Molecular Formula: C9H8BrCl
Molecular Weight: 231.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939793-57-4 |
---|---|
Molecular Formula | C9H8BrCl |
Molecular Weight | 231.51 g/mol |
IUPAC Name | 1-bromo-6-chloro-2,3-dihydro-1H-indene |
Standard InChI | InChI=1S/C9H8BrCl/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9H,2,4H2 |
Standard InChI Key | UOFWMXFFQCFLBJ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1Br)C=C(C=C2)Cl |
Canonical SMILES | C1CC2=C(C1Br)C=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
1-Bromo-6-chloro-2,3-dihydro-1H-indene possesses distinct molecular identifiers that enable precise recognition in chemical databases and literature. The compound has a CAS registry number of 939793-57-4, which serves as its unique identifier in chemical repositories and regulatory documentation . Its molecular formula is C₉H₈BrCl, indicating a carbon framework with specific halogen substitutions . Additional identification parameters include its MDL number (MFCD09608034) and PubChem CID (44607708), which facilitate cross-referencing across different chemical databases . The IUPAC nomenclature confirms the systematic naming, reflecting the positions of the bromine and chlorine substituents on the indene skeleton .
Physical and Chemical Properties
The compound exhibits characteristic physical and chemical properties that influence its behavior in various environments and reactions. As documented in scientific literature, 1-bromo-6-chloro-2,3-dihydro-1H-indene exists as a liquid at standard conditions, which affects its handling and application procedures . The molecular weight of the compound is precisely calculated at 231.52 g/mol, a critical parameter for stoichiometric calculations in synthetic applications . The recommended storage temperature of 4°C indicates its relative stability under refrigerated conditions, suggesting potential sensitivity to elevated temperatures or prolonged exposure to ambient conditions .
Property | Value | Reference |
---|---|---|
Chemical Formula | C₉H₈BrCl | |
Molecular Weight | 231.52 g/mol | |
Physical State | Liquid | |
MDL Number | MFCD09608034 | |
PubChem CID | 44607708 | |
Storage Temperature | 4°C | |
CAS Number | 939793-57-4 |
Structural Analysis
The molecular structure of 1-bromo-6-chloro-2,3-dihydro-1H-indene can be precisely described using standardized chemical notation systems. The Standard InChI notation for the compound is InChI=1S/C9H8BrCl/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9H,2,4H2, which encodes the complete structural information in a machine-readable format . Similarly, the InChI Key UOFWMXFFQCFLBJ-UHFFFAOYSA-N provides a fixed-length identifier that serves as a searchable index in chemical databases . The SMILES notation, C1CC2=C(C1Br)C=C(C=C2)Cl, offers a simplified linear representation of the molecule's structure, highlighting the positions of the bromine and chlorine atoms relative to the indene core . These structural descriptors collectively enable precise computational analysis, structural comparisons, and property predictions based on established structure-activity relationships.
Synthesis and Preparation
Optimization Strategies
Optimizing the synthesis of 1-bromo-6-chloro-2,3-dihydro-1H-indene requires careful consideration of various parameters to maximize yield and purity. Temperature control is particularly critical during the bromination step, as lower temperatures typically favor selective mono-bromination at the desired position. The choice of solvent system also plays a significant role in controlling selectivity, with aprotic solvents such as dichloromethane or chloroform often preferred for halogenation reactions. The stoichiometric ratio of reagents must be precisely controlled to minimize over-bromination or formation of undesired isomers.
Purification of the final product typically involves a combination of techniques including column chromatography, recrystallization, or distillation under reduced pressure. The liquid state of the compound facilitates certain purification approaches while potentially complicating others. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for confirming the structure and purity of the synthesized compound, ensuring its suitability for subsequent applications in research or industrial processes.
Applications and Uses
Research Applications
1-Bromo-6-chloro-2,3-dihydro-1H-indene serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular structures. The compound's dual halogenation pattern provides distinct reactive sites that can be selectively manipulated in various synthetic transformations. The bromine at position 1 is particularly useful for carbon-carbon bond formation reactions such as Suzuki, Stille, or Heck couplings, enabling the integration of the indene scaffold into more complex molecular architectures. These transformations are especially relevant in medicinal chemistry, where indene-based structures have shown promise in various therapeutic applications.
In life science research, this compound forms part of the extensive catalog of specialized organic compounds utilized in the investigation of structure-activity relationships and the development of novel bioactive molecules . The specific substitution pattern may confer unique electronic and steric properties that influence interactions with biological targets, potentially leading to selective binding profiles or novel pharmacological activities. Researchers in pharmaceutical development may employ this compound as an intermediate in the synthesis of candidate drugs or as a structural motif in the design of compounds targeting specific biological pathways.
Comparison with Related Compounds
The structural and functional properties of 1-bromo-6-chloro-2,3-dihydro-1H-indene can be better understood through comparison with related indene derivatives. The presence of both bromine and chlorine substituents distinguishes this compound from mono-halogenated analogs such as 1-bromo-2,3-dihydro-1H-indene, which lacks the chloro substituent at position 6. This structural difference significantly influences the compound's electronic distribution, reactivity patterns, and physical properties including molecular weight, polarity, and potentially solubility in various solvents.
The specific positioning of the halogen atoms on the indene scaffold creates a unique reactivity profile that differentiates 1-bromo-6-chloro-2,3-dihydro-1H-indene from isomeric compounds where the substituents occupy different positions. The bromine at position 1 is situated on a saturated carbon adjacent to the aromatic system, while the chlorine at position 6 is directly attached to the aromatic ring. This arrangement creates distinct electronic environments for each halogen, potentially enabling selective functionalization in synthetic applications. The combination of these specific substituents at these particular positions confers properties that cannot be precisely replicated by other halogenated indene derivatives, highlighting the importance of this compound in specialized chemical applications.
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